1-Naphthalenesulfonamide, N,N-dimethyl-
Overview
Description
1-Naphthalenesulfonamide, N,N-dimethyl- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonamide functional group attached to an aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
1-Naphthalenesulfonamide, N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research on this compound includes its potential use in drug discovery and development. Its sulfonamide group is known for its role in various pharmacological activities.
Industry: In the industrial sector, 1-Naphthalenesulfonamide, N,N-dimethyl- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
Safety and Hazards
N,N-dimethyl-1-naphthalenesulfonamide is classified as a combustible solid . It may cause respiratory irritation, and it is harmful if swallowed . It can also cause skin and serious eye irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .
Future Directions
While specific future directions for N,N-dimethyl-1-naphthalenesulfonamide are not mentioned in the search results, sulfonamides in general continue to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . Their use in the synthesis of pharmaceuticals and crop protection agents also suggests potential future applications .
Preparation Methods
The synthesis of 1-Naphthalenesulfonamide, N,N-dimethyl- typically involves the reaction of 1-naphthalenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Naphthalenesulfonamide, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like hydroxide ions or alkoxide ions replace the sulfonamide group, leading to the formation of new compounds.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-Naphthalenesulfonamide, N,N-dimethyl- can be compared with other similar compounds, such as:
1-Naphthalenesulfonamide: This compound lacks the dimethyl substitution on the sulfonamide group, which can affect its reactivity and biological activity.
N,N-Dimethylbenzenesulfonamide: This compound has a similar sulfonamide group but with a benzene ring instead of a naphthalene ring. The difference in the aromatic ring structure can influence the compound’s properties and applications.
N,N-Dimethyl-2-naphthalenesulfonamide: This isomer has the sulfonamide group attached to the 2-position of the naphthalene ring, which can result in different chemical and biological properties compared to the 1-position isomer.
The uniqueness of 1-Naphthalenesulfonamide, N,N-dimethyl- lies in its specific structure and functional groups, which contribute to its distinct reactivity and applications in various fields.
Properties
IUPAC Name |
N,N-dimethylnaphthalene-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-13(2)16(14,15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWVDZBWTQKFCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299309 | |
Record name | 1-Naphthalenesulfonamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128309-41-1 | |
Record name | 1-Naphthalenesulfonamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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